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molecular formula C13H18N2O2 B8663528 Methyl 3-(4-aminopiperidin-1-yl)benzoate

Methyl 3-(4-aminopiperidin-1-yl)benzoate

Cat. No. B8663528
M. Wt: 234.29 g/mol
InChI Key: DDQONMGSYVCWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

10% palladium-carbon (wet, 200 mg) was added to a mixed solution of methyl 3-(4-benzyloxycarbonylaminopiperidin-1-yl)benzoate obtained in Example (192c) (120 mg, 0.345 mmol) in tetrahydrofuran/methanol=1/1 (10 mL), and the mixture was catalytically hydrogenated at room temperature for three hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to obtain methyl 3-(4-aminopiperidin-1-yl)benzoate as a colorless oily substance. The resulting amine was dissolved in a mixed solution of N,N-dimethylacetamide/dichloromethane=1/1 (8 mL). 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid (described in Example 1d, 190 mg, 1.1 mmol), 1-hydroxybenzotriazole (220 mg, 1.63 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (312 mg, 1.63 mmol) and triethylamine (227 μL, 1.63 mmol) were added, and the mixture was stirred at room temperature overnight. The reaction solution was diluted with ethyl acetate, washed with brine, and then dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=1/1) to obtain 88 mg of the title compound as a colorless solid (41%).
Name
methyl 3-(4-benzyloxycarbonylaminopiperidin-1-yl)benzoate
Quantity
120 mg
Type
reactant
Reaction Step One
Name
1/1
Quantity
10 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:19]=[C:20]([CH:25]=[CH:26][CH:27]=2)[C:21]([O:23][CH3:24])=[O:22])[CH2:14][CH2:13]1)=O)C1C=CC=CC=1.O.C(O)(C(F)(F)F)=O>O1CCCC1.CO.[C].[Pd]>[NH2:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:19]=[C:20]([CH:25]=[CH:26][CH:27]=2)[C:21]([O:23][CH3:24])=[O:22])[CH2:14][CH2:13]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
methyl 3-(4-benzyloxycarbonylaminopiperidin-1-yl)benzoate
Quantity
120 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CCN(CC1)C=1C=C(C(=O)OC)C=CC1
Name
1/1
Quantity
10 mL
Type
reactant
Smiles
O.C(=O)(C(F)(F)F)O
Name
tetrahydrofuran methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.CO
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1CCN(CC1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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